4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
Overview
Description
Molecular Structure Analysis
The molecular structure of “4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)” is complex. The central pyrimidine ring is twisted with respect to the two benzene rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)” are not well documented .
Scientific Research Applications
- Field : Material Science
- Summary : This compound has been used in the study of TiO2 complexes for organic devices .
- Methods : The compound was synthesized via a condensation reaction with p-toluenesulfonic acid as a catalyst . The effects of the end groups and vinylene moieties on the structural, thermal, optical, electrochemical, and photovoltaic properties were investigated .
- Results : The study found that both oxidation and reduction are easier after TiO2 addition and it also changes the HOMO–LUMO levels of imines . Organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated .
- Field : Crystallography
- Summary : A similar compound, 4,4’-[(1E,1’E)-(2-Chloropyrimidine-4,6-diyl)bis(ethene-2,1-diyl)]bis(N,N-diethylaniline), has been used in the study of crystal structures .
- Methods : The crystal structure of the compound was analyzed .
- Results : The central pyrimidine ring is twisted with respect to the two benzene rings, making dihedral angles of 13.56 (19) and 23.1 (2)° . In the crystal, weak C—H…π interactions link the molecules into supramolecular chains propagating along the c-axis direction .
- Field : Photophysics
- Summary : A similar compound has been used in the study of linear photophysical, excited state absorption (ESA), superfluorescence, and two-photon absorption (2PA) properties .
- Methods : The photophysical properties of the compound were investigated .
- Results : The study is still ongoing and results are not yet available .
Application in Organic Devices
Application in Crystal Structure Analysis
Application in Photophysical Studies
- Field : Material Science
- Summary : This compound has been used in the study of TiO2 complexes for organic devices .
- Methods : The compound was synthesized via a condensation reaction with p-toluenesulfonic acid as a catalyst . The effects of the end groups and vinylene moieties on the structural, thermal, optical, electrochemical, and photovoltaic properties were investigated .
- Results : The study found that both oxidation and reduction are easier after TiO2 addition and it also changes the HOMO–LUMO levels of imines . Organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated .
- Field : Photophysics
- Summary : A similar compound has been used in the study of linear photophysical, excited state absorption (ESA), superfluorescence, and two-photon absorption (2PA) properties .
- Methods : The photophysical properties of the compound were investigated .
- Results : The study is still ongoing and results are not yet available .
Application in Organic Devices with TiO2 Complexes
Application in Two-Photon Absorption
- Application in Organic Devices with TiO2 Complexes
- Field : Material Science
- Summary : This compound has been used in the study of TiO2 complexes for organic devices .
- Methods : The compound was synthesized via a condensation reaction with p-toluenesulfonic acid as a catalyst . The effects of the end groups and vinylene (–HC CH–) moieties on the structural, thermal, optical, electrochemical and photovoltaic properties of imines were investigated to check the influence of TiO2 on the imine properties .
- Results : The study found that both oxidation and reduction are easier after TiO2 addition and it also changes the HOMO–LUMO levels of imines . Moreover, changes in the characteristic bands for imines in the region 1500–1700 cm −1 observed as a drastic decrease of intensity or even disappearance of bands in the imine:TiO2 mixture suggest the formation of a complex (C N)–TiO2 . Organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated in the presence and absence of visible light irradiation with an intensity of 93 mW cm −2 . In all imines and complexes with TiO2, the generation of the photocurrent indicates their use as photodiodes and the best result was observed for SAI3:TiO2 complexes .
Future Directions
properties
IUPAC Name |
N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H38N2/c1-5-15-43(16-6-1)51(44-17-7-2-8-18-44)47-35-27-39(28-36-47)25-31-41-33-34-42(50-24-14-13-23-49(41)50)32-26-40-29-37-48(38-30-40)52(45-19-9-3-10-20-45)46-21-11-4-12-22-46/h1-38H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRUDIXIMMOTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C5=CC=CC=C45)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694115 | |
Record name | N,N'-{Naphthalene-1,4-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline | |
CAS RN |
952065-58-6 | |
Record name | N,N'-{Naphthalene-1,4-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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